(S)-3-Amino-4-methylpentanoic acid ethyl ester

Biocatalysis Chiral Resolution β-Amino Acid Synthesis

Racemic β-amino acid esters necessitate costly chiral chromatographic separation, eroding yield and extending timelines. Procuring the pre-resolved (S)-enantiomer (CAS 142342-78-7) eliminates resolution steps, ensuring homochiral β-peptide backbones with predictable helical conformations and enhanced proteolytic stability. • Pre-resolved (S)-stereochemistry at the 3-position eliminates chiral separation, preserving yield and reducing cost. • Ethyl ester protecting group enables selective orthogonal deprotection for solid-phase or solution-phase peptide synthesis. • Isopropyl side chain (L-leucine scaffold) provides steric bulk for diastereoselective transformations in pharmaceutical intermediate synthesis.

Molecular Formula C8H17NO2
Molecular Weight 159.23 g/mol
CAS No. 142342-78-7
Cat. No. B133605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Amino-4-methylpentanoic acid ethyl ester
CAS142342-78-7
Synonyms(S)-3-AMINO-4-METHYLPENTANOIC ACID ETHYL ESTER
Molecular FormulaC8H17NO2
Molecular Weight159.23 g/mol
Structural Identifiers
SMILESCCOC(=O)CC(C(C)C)N
InChIInChI=1S/C8H17NO2/c1-4-11-8(10)5-7(9)6(2)3/h6-7H,4-5,9H2,1-3H3/t7-/m0/s1
InChIKeyUEXXWHOBPJEQJJ-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-3-Amino-4-methylpentanoic acid ethyl ester: Procurement Guide


(S)-3-Amino-4-methylpentanoic acid ethyl ester (CAS 142342-78-7) is a chiral β-amino acid ester derivative with the molecular formula C₈H₁₇NO₂ and a molecular weight of 159.23 g/mol . The compound features a defined (S)-stereochemistry at the 3-position, distinguishing it from racemic mixtures or (R)-enantiomers . As a β-amino acid ester, it serves as a building block for the synthesis of β-peptides and peptidomimetics, which exhibit enhanced proteolytic stability compared to their α-amino acid counterparts [1]. The ethyl ester functionality provides a protected carboxyl group that can be selectively deprotected under controlled conditions, enabling stepwise synthetic strategies.

Pre-resolved (S)-enantiomer building block for stereochemical control in synthesis
β-Amino acid ester scaffold with ethyl ester protecting group for stepwise deprotection
Supports β-peptide and foldamer assembly with defined secondary structure

(S)-3-Amino-4-methylpentanoic acid ethyl ester: Substitution Limitations


The (S)-stereoisomer of 3-amino-4-methylpentanoic acid ethyl ester cannot be interchanged with its (R)-enantiomer, racemic mixture, or α-amino acid ester analogs without compromising synthetic outcomes. Stereochemistry at the β-position dictates the three-dimensional orientation of the amino group relative to the isopropyl side chain, which critically influences chiral recognition in asymmetric catalysis, peptide secondary structure formation, and biological target interactions [1]. Racemic mixtures yield diminished enantiomeric excess in downstream products, requiring additional resolution steps that reduce overall yield and increase cost [2]. α-Amino acid esters such as L-leucine ethyl ester possess a different backbone geometry (α- vs. β-amino acid), leading to divergent conformational preferences and proteolytic susceptibility that preclude their use as direct substitutes in β-peptide synthesis [3].

Enantiomer (R)-enantiomer may alter chiral recognition and secondary structure outcomes
Racemic mixture Racemic mixture may reduce enantiomeric excess in downstream products, requiring resolution
Backbone α-Amino acid esters (e.g., L-leucine ethyl ester) may not substitute due to different backbone geometry and proteolytic susceptibility

(S)-3-Amino-4-methylpentanoic acid ethyl ester: Quantitative Evidence


CAL-A Mediated Enantiomeric Resolution

Candida antarctica lipase A (CAL-A) mediates the enantioselective N-acylation of racemic β-amino esters, enabling the resolution of (S)-3-amino-4-methylpentanoic acid ethyl ester with high enantiomeric excess (ee). This biocatalytic method provides access to enantiopure (S)-configured product suitable for asymmetric synthesis applications [1].

Enantiomeric Purity
Class-level inference
>99% ee (S) vs. 0% ee racemic (CAL-A resolution)
Supports stereochemical control in asymmetric synthesis
Class-level inference based on structurally related β-amino esters resolved by CAL-A
Biocatalysis Chiral Resolution β-Amino Acid Synthesis

β-Amino Acid vs. α-Amino Acid Ester Backbone

(S)-3-Amino-4-methylpentanoic acid ethyl ester is a β-amino acid ester, structurally distinct from α-amino acid esters such as L-leucine ethyl ester (CAS 2899-43-6). This backbone difference confers altered conformational preferences and resistance to proteolytic degradation [1].

Backbone Classification
Class-level inference
β-amino acid (C3) vs. α-amino acid (C2) ester
β-Scaffold may confer distinct folding and proteolytic stability
Backbone geometry differs; not interchangeable with α-amino acid esters
Peptidomimetics Proteolytic Stability β-Peptide Synthesis

Certified Purity Specification

Commercially sourced (S)-3-Amino-4-methylpentanoic acid ethyl ester (CAS 142342-78-7) is supplied with a certified purity specification of 98% . This defined purity level provides a reliable starting point for synthetic applications where impurity profiles may affect reaction yields or product quality.

Certified Purity
Data to verify
98% (HPLC/UPLC)
Defined purity supports reproducible synthetic outcomes
Vendor specification; verify with Certificate of Analysis
Procurement Specification Quality Control Synthetic Intermediate

Flexible Research-Scale Quantities

Commercial vendors offer (S)-3-Amino-4-methylpentanoic acid ethyl ester in multiple research-scale quantities (1g, 5g, 10g, 25g), enabling procurement flexibility that matches experimental scale requirements . This contrasts with custom synthesis-only availability that may impose minimum order constraints.

Procurement Quantities
Source review
1g, 5g, 10g, 25g research-scale
Flexible scale options for feasibility studies to method development
Stock-dependent; confirm availability at time of order
Supply Chain Scale-Up Research Procurement

(S)-3-Amino-4-methylpentanoic acid ethyl ester: Recommended Applications


Enantiopure β-Peptide and Peptidomimetic Synthesis

(S)-3-Amino-4-methylpentanoic acid ethyl ester serves as a chiral β-amino acid building block for constructing β-peptides with defined secondary structures and enhanced resistance to proteolytic degradation. The (S)-stereochemistry enables the formation of homochiral β-peptide backbones, which adopt predictable helical conformations distinct from α-peptides [1]. The ethyl ester protecting group allows for selective orthogonal deprotection strategies during solid-phase or solution-phase peptide synthesis.

Chiral Intermediate for Pharmaceutical Synthesis

The defined (S)-stereochemistry of this β-amino acid ester makes it suitable as a chiral intermediate in the synthesis of pharmaceutical candidates requiring stereochemical control. The compound‘s backbone geometry and isopropyl side chain (derived from the leucine scaffold) provide steric bulk that can influence diastereoselectivity in subsequent transformations [1]. Procuring the pre-resolved (S)-enantiomer eliminates the need for chiral chromatographic separation steps in the synthetic route.

Foldamer Research Building Block

(S)-3-Amino-4-methylpentanoic acid ethyl ester is applicable in foldamer research, where β-amino acid oligomers are designed to adopt discrete, predictable secondary structures. The compound's β-amino acid backbone, combined with the chiral (S)-configuration and branched isopropyl side chain, contributes to the formation of specific helical or sheet-like conformations in β-peptide sequences [1]. The commercial availability of the compound at 98% purity supports reproducible preparation of defined oligomeric sequences for structure-activity relationship studies.

Substrate for Biocatalytic Resolution

Racemic 3-amino-4-methylpentanoic acid ethyl ester can be employed as a substrate in enzymatic resolution studies using Candida antarctica lipase A (CAL-A) or other lipases to evaluate enantioselectivity and optimize biocatalytic conditions. The compound belongs to a class of aliphatic β-amino esters for which CAL-A-mediated N-acylation has demonstrated utility in generating enantiopure products [1]. Procuring the racemic form (or using the pure (S)-enantiomer as a reference standard) supports the development and validation of analytical methods for chiral purity assessment.

Application
Selection Property
Validation Focus
Enantiopure β-peptide synthesis
Stereochemical control; (S)-enantiomer purity
Chiral purity (HPLC); proteolytic stability assay
Chiral intermediate for pharma synthesis
Pre-resolved S-enantiomer; defined β-amino acid scaffold
Diastereoselectivity assessment; chiral purity monitoring
Foldamer research
Defined stereochemistry; isopropyl side chain branching
Secondary structure analysis (CD, NMR); oligomer sequence reproducibility
Biocatalytic resolution substrate
Enantiopure reference standard for ee calibration
CAL-A enantioselectivity assay; kinetic resolution optimization

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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